
L-689,560
Descripción general
Descripción
L689560 es un potente antagonista del receptor N-metil-D-aspartato (NMDA) en el sitio de unión de la glicina GluN1. Es ampliamente utilizado como un ligando radiomarcado en estudios de unión y para investigar los roles de los receptores NMDA en los procesos neurológicos normales, así como en enfermedades .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
. La ruta de síntesis generalmente implica:
- Formación del núcleo de tetrahidroquinolina.
- Introducción de los grupos carboxilo y dicloro.
- Acoplamiento con la porción de fenilaminocarbonilamino.
Métodos de Producción Industrial
Los métodos de producción industrial para L689560 no están ampliamente documentados, ya que se utiliza principalmente para fines de investigación. la síntesis generalmente sigue los mismos principios que la síntesis a escala de laboratorio, con optimizaciones para el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
L689560 sufre varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Introducción de grupos funcionales como grupos carboxilo y dicloro.
Reacciones de Acoplamiento: Formación de la porción de fenilaminocarbonilamino.
Reactivos y Condiciones Comunes
Reactivos: Los reactivos comunes incluyen diclorometano, isocianato de fenilo y varios catalizadores.
Productos Principales
El producto principal formado a partir de estas reacciones es el propio L689560, con alta pureza y grupos funcionales específicos que permiten su actividad como antagonista del receptor NMDA .
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Case Study: Ischemic Stroke
Research has demonstrated that L-689,560 significantly reduces the neuroprotective effects of glycine in models of ischemic stroke. In a study involving rats subjected to middle cerebral artery occlusion (MCAO), administration of this compound prior to glycine treatment resulted in diminished functional recovery and neuroprotection after ischemia-reperfusion injury. The findings suggest that glycine's neuroprotective effects are mediated through its binding to the GluN1 site, which is inhibited by this compound .
Table 1: Effects of this compound on Neuroprotection in Ischemic Models
Study Reference | Model Type | Dose (mg/kg) | Outcome |
---|---|---|---|
Grand et al., 2018 | Rat MCAO Model | 0.1 | Reduced neuroprotection from glycine |
Abo et al., 2017 | Ischemic Stroke | 0.1 | Prevented functional recovery |
Role in Neurodegenerative Disorders
This compound's antagonistic properties at NMDA receptors have implications for treating neurodegenerative disorders like Alzheimer's disease. Excessive activation of NMDA receptors is linked to excitotoxicity and neuronal cell death. By modulating this pathway, this compound may offer a novel therapeutic avenue for conditions characterized by glutamate dysregulation .
Research Findings on Kynurenic Acid
Kynurenic acid (KYNA), a metabolite linked to tryptophan metabolism, has been studied alongside this compound due to its neuroprotective properties against NMDA receptor-mediated excitotoxicity. Studies indicate that KYNA can counteract some effects induced by excitotoxic agents like quinolinic acid (QUIN). The interaction between KYNA and NMDA receptor antagonists like this compound highlights the complexity of glutamatergic signaling and its modulation .
Potential Therapeutic Applications
Given its pharmacological profile, this compound has potential applications beyond ischemic injury:
- Neurodegenerative Diseases : As a candidate for treating Alzheimer's disease and other dementias.
- Pain Management : Due to its ability to modulate excitatory neurotransmission linked to pain pathways.
- Psychiatric Disorders : Investigations into its effects on conditions like schizophrenia are ongoing, as altered glutamatergic signaling is implicated in these disorders.
Mecanismo De Acción
L689560 ejerce sus efectos uniéndose al sitio de glicina del receptor NMDA, inhibiendo así su actividad. Esta inhibición evita que el receptor sea activado por la glicina, que es esencial para la función del receptor en la transmisión sináptica y la plasticidad. Los objetivos moleculares incluyen la subunidad GluN1 del receptor NMDA, y las vías implicadas están principalmente relacionadas con la señalización sináptica y la neuroprotección .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Quinurénico: Otro antagonista del receptor NMDA con propiedades neuroprotectoras.
Ro 25-6981: Un bloqueador selectivo del receptor NMDA que contiene la subunidad NR2B.
Singularidad
L689560 es único debido a su alta potencia y especificidad para el sitio de unión de la glicina del receptor NMDA. Esta especificidad lo convierte en una herramienta valiosa para estudiar los roles fisiológicos y patológicos de los receptores NMDA en el sistema nervioso .
Q & A
Basic Research Questions
Q. What is the primary pharmacological role of L-689,560 in NMDA receptor studies, and how is this experimentally validated?
this compound is a potent glycine-site antagonist of NMDA receptors, selectively inhibiting receptor activation by competing with endogenous glycine . Experimental validation involves radioligand binding assays using solubilized NMDA receptors from brain tissue. For example, [³H]this compound binds with high affinity (Kd = 8.8 ± 1.9 nM) and rapid equilibrium, enabling precise characterization of receptor density and interactions in vitro . Methodological precautions include removing residual glycine from buffers to avoid interference with binding measurements .
Q. How do researchers design experiments to test glycine site occupancy using this compound?
Experimental designs often employ electrophysiological recordings (e.g., EPSP measurements) or radioligand displacement assays. For instance, this compound (100 µM) reduces EPSP amplitude in hippocampal slices, demonstrating its inhibitory effect on synaptic NMDA receptors . To quantify occupancy, competitive binding experiments with [³H]glycine or Schild analysis are used, ensuring controlled glycine concentrations to isolate antagonist effects .
Advanced Research Questions
Q. What methodological challenges arise when interpreting this compound’s allosteric modulation versus competitive antagonism in GluN1/GluN3 receptors?
While this compound is classically described as a competitive glycine antagonist, recent studies show it acts as a negative allosteric modulator in GluN1/GluN3 receptors . Distinguishing these mechanisms requires global fitting of agonist concentration-response curves (e.g., using EC50 shifts) and kinetic binding analyses. For example, Schild analysis and unbinding kinetics reveal non-competitive behavior in GluN1/N3 receptors, necessitating revised pharmacological models .
Q. How can researchers resolve contradictions in studies reporting this compound’s dual role in NMDA receptor modulation?
Contradictions arise from receptor subunit composition (e.g., GluN1/GluN2 vs. GluN1/GluN3) and experimental conditions (e.g., glycine contamination). To address this:
- Use subunit-specific recombinant receptors in heterologous systems.
- Validate glycine-free conditions via HPLC or enzymatic degradation in binding assays .
- Compare results with structurally distinct antagonists (e.g., CGP-78608) to isolate mechanistic differences .
Q. What are best practices for analyzing this compound’s neuroprotective effects in excitotoxicity models?
In models of HIV-associated neurocognitive decline, this compound reduces NMDA receptor-mediated excitotoxicity by blocking glycine binding. Key steps include:
- Quantifying [³H]this compound binding in postmortem brain tissues to correlate receptor density with neuronal loss .
- Pairing electrophysiological data (e.g., EPSP suppression) with histopathological markers (e.g., caspase-3 activation) to confirm neuroprotection .
Q. How should researchers optimize this compound’s use as a radioligand in receptor purification workflows?
[³H]this compound is ideal for solubilized receptor studies due to detergent compatibility and maintained glutamate-glycine site interactions . Optimization strategies include:
- Lectin-agarose immobilization to isolate glycosylated NMDA receptors.
- Normalizing binding data to total protein concentration and validating with Western blotting for GluN subunits.
Q. Data Analysis & Interpretation
Q. What statistical frameworks are recommended for analyzing this compound’s concentration-dependent effects?
Global nonlinear regression models (e.g., operational models of allosterism) are used to fit agonist EC50 shifts in the presence of this compound. Parameters include:
- Log(τ/KA) for agonist efficacy.
- Allosteric constant (α) and dissociation constant (Kb) to quantify modulator effects . Data normalization to baseline (e.g., 0% glycine response) ensures comparability across experiments .
Q. How can researchers account for glycine contamination in this compound binding assays?
Glycine contamination artificially reduces observed antagonist affinity. Mitigation involves:
- Pre-treating buffers with glycine oxidase enzymes.
- Including control experiments with saturating glycine to estimate contamination levels .
Q. Experimental Design Considerations
Q. What controls are essential when using this compound in electrophysiological studies of synaptic plasticity?
Critical controls include:
- Baseline EPSP recordings without pharmacological manipulation.
- Co-application of NMDA receptor antagonists (e.g., AP-5) to isolate glycine-site effects.
- Washout periods to confirm reversibility of this compound’s effects .
Q. How do researchers validate this compound’s specificity in vivo or in complex tissue preparations?
Specificity is validated via:
Propiedades
Número CAS |
139051-78-8 |
---|---|
Fórmula molecular |
C17H15Cl2N3O3 |
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
(2S,4R)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m1/s1 |
Clave InChI |
UCKHICKHGAOGAP-KGLIPLIRSA-N |
SMILES |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
SMILES isomérico |
C1[C@H](C2=C(C=C(C=C2Cl)Cl)N[C@@H]1C(=O)O)NC(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline L 689560 L-689,560 L-689560 trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.